4,5-Epoxygermacrone
Description
Context within Germacrane (B1241064) Sesquiterpenoid Chemistry
4,5-Epoxygermacrone is classified as a germacrane sesquiterpenoid. foodb.ca Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. The germacrane skeleton, a key feature of this group, is characterized by a ten-membered cyclodecane (B1584694) ring. foodb.ca
The structure of this compound is distinguished by the presence of an epoxide ring at the 4,5-position of the germacrone (B1671451) framework. Germacrone itself is a significant natural product found in various essential oils. researchgate.net The epoxidation of germacrone, for instance with m-chloroperoxybenzoic acid (mCPBA), can yield a mixture of epoxides, including this compound. mdpi.com This compound is also a natural product found in the rhizomes of several Curcuma species. mdpi.com The specific stereochemistry of the epoxide group and the conformation of the flexible ten-membered ring are crucial aspects of its chemical identity and reactivity.
Significance as a Natural Product Research Target in Chemical Biology
Natural products are a vital source of chemical diversity and have historically been instrumental as tools for exploring biological systems and as starting points for drug discovery. nih.govdtu.dk this compound, as a natural product, is a subject of interest in chemical biology for several reasons.
Its biological activity is a primary area of investigation. For instance, studies have explored the biocidal properties of germacrone derivatives, including this compound. Research has shown its acaricidal activity against the tick Hyalomma lusitanicum. mdpi.com While its parent compound, germacrone, exhibits a wide range of biological activities, derivatives like the 4,5-epoxide are studied to understand structure-activity relationships. researchgate.netmdpi.com
Furthermore, this compound serves as a valuable synthetic intermediate in the chemical synthesis of other complex natural products. The epoxide ring is a reactive functional group that can be opened under acidic conditions. For example, treatment with a Lewis acid like gallium trichloride (B1173362) (GaCl3) can induce a cyclization reaction, transforming this compound into other natural products such as gajutsulactone A. mdpi.com This reactivity makes it a useful building block for generating molecular diversity and synthesizing novel compounds with potentially interesting biological properties. mdpi.com
| Area of Research | Specific Application / Finding | Reference |
|---|---|---|
| Bioactivity Studies | Investigated for acaricidal effects against Hyalomma lusitanicum. | mdpi.com |
| Synthetic Chemistry | Used as a precursor for the synthesis of gajutsulactone A via Lewis acid-catalyzed cyclization. | mdpi.com |
| Natural Product Discovery | Isolated as a natural product from Curcuma species. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,6Z,10R)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGVRYKQVZGSIB-JDBPXVJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]2([C@H](O2)CC(=C(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies
Plant Sources and Isolation from Botanical Extracts
4,5-Epoxygermacrone has been identified and isolated from the essential oils and extracts of specific botanical sources, primarily within the Geraniaceae and Zingiberaceae families.
Geranium macrorrhizum L. (Geraniaceae)
Geranium macrorrhizum L., commonly known as bigroot geranium or Bulgarian geranium, is a significant source from which this compound has been successfully isolated. Studies have reported the presence of this compound within the essential oil derived from the aerial parts of the plant. The isolation process typically involves obtaining the essential oil, often through hydrodistillation, followed by further chromatographic separation to isolate specific components like this compound. tinkturenpresse.deresearchgate.netresearchgate.netnih.govdntb.gov.ua Research has identified germacrone (B1671451) as the principal component of the essential oil, with this compound and 1,10-epoxygermacrone (B1258720) also being isolated and structurally confirmed. tinkturenpresse.deresearchgate.netresearchgate.netnih.gov
Curcuma Species (e.g., Curcuma wenyujin, Curcuma phaeocaulis)
The Curcuma genus, particularly species like Curcuma wenyujin and Curcuma phaeocaulis, are well-known for their rich content of sesquiterpenoids, including germacrone and its derivatives.
Curcuma wenyujin : This species has been identified as a source of germacrone, a precursor to this compound. While direct isolation of this compound from C. wenyujin is not as extensively detailed as for G. macrorrhizum in the provided literature, studies focusing on the isolation of germacrone and related compounds from its rhizomes often employ techniques like High-Speed Counter-Current Chromatography (HSCCC). thegoodscentscompany.comcapes.gov.brnih.gov The close chemical relationship and the presence of germacrone suggest its potential as a source. thegoodscentscompany.commolaid.com
Curcuma phaeocaulis : This Curcuma species has also been implicated in studies involving this compound. Research has identified this compound in studies investigating the chemical constituents of C. phaeocaulis for their biological activities, such as cyclooxygenase inhibition. pharm.or.jp Furthermore, compounds derived from or closely related to this compound, like eudesmanone, have been isolated from C. phaeocaulis. mdpi.com Other studies have focused on isolating various germacrane-type sesquiterpenes from this plant. nih.govnih.gov
Extraction and Initial Purification Strategies for Natural Product Discovery
The isolation and purification of this compound from its botanical sources involve a multi-step process, leveraging various chromatographic and spectroscopic techniques.
Extraction: The initial step often involves obtaining the volatile oil or a crude extract from the plant material. For essential oils, methods like steam distillation are commonly employed. tinkturenpresse.deresearchgate.netresearchgate.netdntb.gov.ua For other compounds, solvent extraction using various organic solvents (e.g., methanol, hexane, ethyl acetate) is a standard approach, often followed by partitioning into different solvent fractions to enrich target compounds. nih.govchemmethod.comnih.govresearchgate.net
Purification: Following initial extraction, chromatographic techniques are crucial for isolating and purifying this compound from complex mixtures.
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique has proven effective for the preparative isolation and purification of sesquiterpenes, including germacrone and its derivatives, from plant essential oils. capes.gov.brnih.govbioline.org.br HSCCC offers advantages such as avoiding irreversible adsorption and enabling efficient separation.
High Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently used as a subsequent purification step after initial separation by techniques like HSCCC or column chromatography. It allows for the isolation of compounds with high purity. pharm.or.jpbioline.org.bracs.org
Column Chromatography: Traditional column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental method for fractionating crude plant extracts. Gradient elution with various solvent systems (e.g., petroleum ether-ethyl acetate (B1210297), hexane-EtOAc-EtOH) is employed to separate compounds based on their polarity. researchgate.netgoogle.com
Centrifugal Partition Chromatography (CPC): This technique has also been utilized for the single-step isolation of major constituents from plant extracts. nih.gov
Structure Elucidation: After isolation, the structure of this compound is confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR techniques, along with Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS), are indispensable tools for determining the molecular formula, connectivity, and stereochemistry of the isolated compound. researchgate.netnih.govnih.govpharm.or.jpmdpi.comnih.govnih.govbioline.org.bracs.orgmdpi.comrsc.org
Chemical Synthesis and Strategic Derivatization of 4,5 Epoxygermacrone
Total Synthesis Approaches to 4,5-Epoxygermacrone
The synthesis of this compound is often achieved through the direct modification of related natural products, primarily germacrone (B1671451) and its isomer, isogermacrone. nih.govmdpi.com These approaches leverage the accessibility of the precursors to explore efficient epoxidation strategies.
Synthesis from Germacrone Precursors (e.g., direct epoxidation of germacrone with mCPBA)
The direct epoxidation of germacrone serves as a primary route to obtaining this compound. mdpi.comresearchgate.net Treatment of germacrone with meta-chloroperoxybenzoic acid (mCPBA) yields a mixture of two natural epoxides: 1,10-epoxygermacrone (B1258720) and this compound. nih.govmdpi.comresearchgate.net This reaction typically results in a 4:1 ratio, favoring the formation of the 1,10-epoxide. mdpi.comresearchgate.net The structures of these synthetic epoxides have been confirmed by comparison with the natural products isolated from sources like Geranium macrorrhizum. nih.gov In contrast, attempts to achieve selective epoxidation at the exocyclic double bond using hydrogen peroxide (H₂O₂/NaOH) were generally unsuccessful, as this system tended to induce isomerization of the 1,10-double bond before epoxidation could occur. nih.gov
| Precursor | Reagent | Products | Ratio (1,10-epoxide:4,5-epoxide) |
| Germacrone | mCPBA | 1,10-Epoxygermacrone, this compound | 4:1 |
Stereoselective Synthesis Considerations
Stereoselectivity is a critical consideration in the synthesis of this compound. The naturally occurring enantiomer, (4S, 5S)-(+)-germacrone 4, 5-epoxide, has been isolated from Zedoariae Rhizoma, and its absolute stereostructure was confirmed through spectral analysis and X-ray crystallography. researchgate.net Achieving stereoselectivity synthetically can be accomplished through biocatalytic methods. jst.go.jp The microbial transformation of germacrone using the fungus Cunninghamella blakesleeana results in a stereoselective attack, producing optically active epoxides, including the 4,5-epoxy derivative. jst.go.jp This enzymatic approach offers a pathway to specific stereoisomers that can be challenging to access through conventional chemical methods. jst.go.jp
Selective Epoxidation of Isogermacrone
An alternative and more selective route to this compound involves the use of isogermacrone as the starting material. nih.govmdpi.com Isogermacrone can be readily obtained from germacrone through isomerization mediated by sodium ethoxide (NaOEt), with reported yields of 86%. nih.gov The treatment of isogermacrone with mCPBA leads selectively to the 4,5-epoxy derivative. nih.govmdpi.com Another method involves the chemoselective epoxidation of the conjugated double bond in isogermacrone using alkaline hydrogen peroxide (H₂O₂) in ethanol, which can generate the desired 4,5-epoxide with yields up to 65%. nih.gov
| Precursor | Reagent | Product | Yield |
| Isogermacrone | mCPBA | This compound | - |
| Isogermacrone | H₂O₂/EtOH (alkaline) | This compound | 65% |
Synthetic Transformations and Generation of Structural Diversity from this compound
This compound is a valuable intermediate for the synthesis of a wide array of other sesquiterpenoids due to the reactivity of its epoxide ring and flexible ten-membered frame. researchgate.net
Acid-Mediated Cyclization and Rearrangement Pathways
The treatment of this compound with various Brønsted or Lewis acids triggers transannular cyclization and rearrangement cascades, leading to significant structural diversity. researchgate.netresearchgate.net For example, reacting this compound with the Lewis acid gallium trichloride (B1173362) (GaCl₃) induces the opening of the epoxide ring, yielding gajutsulactone A as the major product (72% yield) along with a minor amount of a diketone (18% yield). mdpi.com These acid-induced rearrangements demonstrate the potential to convert the germacrane (B1241064) skeleton into other important sesquiterpenoid frameworks. researchgate.net
Formation of Guaiane (B1240927) Skeletons
A significant outcome of the acid-induced transannular cyclization of this compound is the formation of the guaiane skeleton, a bicyclic structure composed of fused five- and seven-membered rings. researchgate.netjst.go.jpnih.gov This transformation is a key step in the proposed biogenetic pathway for many guaiane-type sesquiterpenoids. researchgate.net The reaction of this compound with acid leads to the formation of various guaiane derivatives. jst.go.jp For instance, treating this compound with iodine and DMSO can afford a mixture of four different guaiane alcohols. researchgate.net This cyclization pathway contrasts with the acid treatment of its isomer, 1,10-epoxygermacrone, which preferentially rearranges to form eudesmane (B1671778) skeletons. researchgate.netjst.go.jp The ability to selectively generate guaiane structures from this compound highlights its importance as a synthetic and potential biogenetic precursor. researchgate.netjst.go.jp
| Starting Material | Reagent/Condition | Product Skeleton |
| This compound | Acid (Brønsted or Lewis) | Guaiane |
| 1,10-Epoxygermacrone | Acid | Eudesmane |
Conversion to Eudesmanone Derivatives via Cyclization
The transformation of germacrane-type sesquiterpenes into the bicyclic eudesmanone skeleton is a synthetically significant process, mimicking potential biosynthetic pathways. The 4,5-epoxy moiety in germacrone derivatives serves as a key functional group to trigger such cyclizations.
Research has demonstrated that the 4,5-epoxy derivative of isogermacrone, a structural isomer of germacrone, can be effectively converted into a eudesmanone derivative. mdpi.comnih.gov This conversion is achieved via a cyclization process initiated by the Lewis acid diethylaluminium chloride. mdpi.comnih.gov The reaction yields eudesmanone 19, a natural product that has been isolated from Curcuma phaeocaulis. mdpi.comnih.gov This specific transformation highlights the utility of the 4,5-epoxide in directing the formation of more complex bicyclic systems from a monocyclic precursor.
Lewis Acid-Triggered Transformations (e.g., GaCl₃, diethylaluminium chloride)
Lewis acids are powerful tools for initiating complex chemical transformations of this compound by activating the epoxide ring towards nucleophilic attack and rearrangement. The choice of Lewis acid can selectively dictate the reaction pathway and the resulting product skeleton.
Treatment of this compound (referred to as compound 3 in the study) with gallium trichloride (GaCl₃) at -20 °C in dichloromethane (B109758) (DCM) prompts an epoxide ring-opening and subsequent cyclization. mdpi.comsemanticscholar.org This reaction primarily yields gajutsulactone A in a significant 72% yield, along with a minor amount of a diketone product (18% yield). nih.govsemanticscholar.org Gajutsulactone A is itself a naturally occurring sesquiterpenoid. semanticscholar.org
As mentioned previously, diethylaluminium chloride is another Lewis acid used to trigger cyclization, specifically converting the 4,5-epoxy derivative of isogermacrone into eudesmanone 19. mdpi.comnih.gov These examples underscore how specific Lewis acids can steer the reactivity of the epoxide to form distinct and valuable chemical structures.
| Reagent | Starting Material | Product(s) | Yield(s) | Reference |
| Gallium trichloride (GaCl₃) | This compound | Gajutsulactone A, Diketone | 72%, 18% | semanticscholar.org, nih.gov |
| Diethylaluminium chloride | 4,5-Epoxyisogermacrone | Eudesmanone 19 | Not specified | mdpi.com, nih.gov |
One-Step Furan (B31954) Ring Formation from this compound (e.g., mediated by Iodine/DMSO system)
A notable transformation of this compound involves its direct conversion into complex furan-containing molecules. A biomimetic, one-step method utilizing an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) system has been developed for this purpose. acs.orgnih.gov This system effectively mediates the transformation of α-isopropylidene ketones into furan rings. acs.orgnih.govresearchgate.net
The synthetic potential of this protocol has been demonstrated through the direct synthesis of linderazulene from this compound. acs.orgnih.gov This conversion proceeds via a cascade reaction, showcasing the efficiency of the I₂/DMSO system in orchestrating multiple bond-forming events in a single step to build complex molecular architectures. acs.orgnih.govresearchgate.net This approach is valuable for accessing bioactive terpene furans. acs.orgnih.gov
Reactions with Electrophiles and Ti(III) to Achieve Structural Divergence
The reactivity of this compound extends to reactions with various electrophiles and single-electron transfer reagents like titanium(III), leading to significant structural diversity. researchgate.net These transformations can generate a multitude of compounds with different carbon skeletons from a single precursor in a minimal number of synthetic steps. researchgate.net
Reactions with Lewis acids, which are a class of electrophiles, have been discussed above. Another key reaction involves the use of Ti(III) reagents. Specifically, the treatment of this compound with titanocene (B72419) monochloride, a Ti(III) species, followed by an acetylation step, results in a mixture of acetate (B1210297) products. nih.govsemanticscholar.org This type of reaction, proceeding through a β-titanoxy radical intermediate, represents a powerful method for generating structural divergence by harnessing radical-based cyclizations and additions. researchgate.net The strategic application of different electrophiles and reagents like Ti(III) to this compound and its isomers provides a robust platform for producing a wide range of sesquiterpenoid structures. researchgate.net
| Reagent System | Starting Material | Outcome | Reference |
| Titanocene monochloride, then Acetylation | This compound | Mixture of acetate derivatives | semanticscholar.org, nih.gov |
| Brönsted/Lewis acids and Ti(III) | This compound and its isomers | Great structural diversity (over 40 compounds from 14 skeletons in max. 2 steps) | researchgate.net |
Elucidation of Chemical Structure and Stereochemistry
Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques are fundamental tools in organic chemistry for determining the molecular structure of compounds. For 4,5-Epoxygermacrone, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been instrumental in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D- and 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for comprehensive structural assignment mdpi.comresearchgate.netsavemyexams.com.
¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule and their electronic environments through their chemical shifts (δ, in ppm) and splitting patterns (multiplicity), which arise from spin-spin coupling with neighboring protons. Protons in different chemical environments, such as those adjacent to an epoxide ring or within the germacrone (B1671451) skeleton, will exhibit distinct signals.
¹³C NMR Spectroscopy: This method provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound will resonate at a specific chemical shift, allowing for the identification of different carbon types, including those involved in the epoxide, carbonyl, and alkene functionalities.
While the precise ¹H and ¹³C NMR spectral data for this compound were not found in the reviewed literature snippets for direct tabulation, the application of these techniques is consistently cited as a primary method for its structural deduction mdpi.comresearchgate.net.
Mass Spectrometry in Structural Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide insights into its fragmentation patterns, which can aid in structural elucidation.
Molecular Ion and Exact Mass: Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the precise determination of the molecular formula. For this compound, the molecular formula is C₁₅H₂₂O₂, with a computed exact mass of 234.161979940 Da oregonstate.edu. HRMS (ESI+) has also reported a calculated [M+H]⁺ ion at m/z 237.1855, with an observed value of 237.1838 carlroth.com.
Fragmentation Patterns: Upon ionization, molecules fragment in characteristic ways. Analyzing these fragments can help identify structural features, such as the presence of specific functional groups or the points of cleavage within the molecule. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can provide detailed fragmentation data.
Mass Spectrometry Data Table:
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | oregonstate.edu |
| Exact Mass | 234.161979940 Da | oregonstate.edu |
| HRMS (ESI+) [M+H]⁺ | Calculated: 237.1855, Found: 237.1838 | carlroth.com |
Molecular Modeling in Structural Confirmation
Molecular modeling and computational chemistry play a vital role in confirming and understanding the structural and stereochemical aspects of molecules like this compound. These methods can predict stable conformations, analyze electronic properties, and rationalize experimental observations.
Conformational Analysis: Molecular modeling techniques, such as molecular mechanics and quantum chemical calculations, can predict the most stable three-dimensional conformations of the germacrone ring system. This is particularly important for germacranes, which are known for their flexibility and conformational isomerism. Understanding these conformations can help interpret NMR data and predict reactivity.
Theoretical Calculations: Quantum chemical calculations can be used to rationalize observed spectral data or to predict properties like bond strengths, charge distributions, and reaction mechanisms. Studies have employed computational calculations to explain the structural diversity arising from the cyclization of germacrone derivatives mdpi.com. Molecular modeling has also been used to deduce the structures of epoxygermacrones savemyexams.com.
Application of X-Ray Diffraction for Related Epoxide Structures
X-ray diffraction (XRD) is considered the gold standard for determining the absolute three-dimensional structure and stereochemistry of crystalline organic compounds. While direct X-ray crystallographic data for this compound itself may not be readily available in all studies, the technique is frequently applied to related germacrone epoxides and other sesquiterpenoids to confirm their structures and stereochemical configurations mdpi.comconductscience.com.
Confirmation of Stereochemistry: XRD can unequivocally determine the spatial arrangement of atoms, including the configuration of chiral centers and the stereochemistry of epoxide rings. This is crucial for understanding the biological activity and chemical reactivity of sesquiterpenoids.
Analysis of Related Compounds: Studies on compounds like parthenolide, which shares the germacranolide skeleton and an epoxide moiety, have utilized X-ray diffraction to elucidate their crystal and molecular structures, providing valuable comparative data for related epoxide structures researchgate.net. The structural determination of other germacrone epoxides has also relied on X-ray analysis mdpi.comconductscience.com.
Compound List
this compound
Germacrone
Parthenolide
Isogermacrone
Germacrone-1,10-epoxide
Investigation of Biological Activities and Underlying Mechanisms
Research on Antimicrobial Activity
The antimicrobial potential of 4,5-Epoxygermacrone has been investigated using standard laboratory methodologies, with a focus on determining its inhibitory effects against specific bacterial strains.
The evaluation of antimicrobial activity for this compound and related compounds has predominantly employed the in vitro microdilution assay method researchgate.netnih.govresearchgate.netdntb.gov.ua. This technique is a widely recognized quantitative method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent mdpi.com. The microdilution assay involves serial dilutions of the compound in a liquid growth medium, typically in a microplate format, to which a standardized inoculum of the target microorganism is added mdpi.comnih.gov. After a defined incubation period, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC mdpi.comnih.gov. This methodology allows for a precise assessment of a compound's potency against specific bacteria and fungi mdpi.comnih.gov.
Research has demonstrated that this compound exhibits significant antimicrobial activity against key bacterial species. In comparative studies, both this compound and its isomer, 1,10-epoxygermacrone (B1258720), were screened for their effects on Bacillus subtilis and Pseudomonas aeruginosa researchgate.netnih.govresearchgate.netdntb.gov.ua. The microdilution assay revealed high activities for both compounds. Specifically, this compound demonstrated a minimum inhibitory concentration (MIC) of 43 nmol/ml against Bacillus subtilis and 0.855 µmol/ml against Pseudomonas aeruginosa researchgate.netnih.govresearchgate.netdntb.gov.ua. For comparison, 1,10-epoxygermacrone showed an MIC of 4.3 nmol/ml against Bacillus subtilis and 0.043 µmol/ml against Pseudomonas aeruginosa researchgate.netnih.govresearchgate.netdntb.gov.ua. These findings highlight the potent antibacterial properties of these epoxygermacrone derivatives.
Biosynthetic Pathways and Enzymatic Transformations of 4,5 Epoxygermacrone
Proposed Biogenetic Pathways (e.g., from Farnesyl Diphosphate)
The biosynthesis of sesquiterpenes, including germacrones and their derivatives, universally begins with the cyclization of farnesyl diphosphate (B83284) (FPP) nih.govresearchgate.netnih.govbeilstein-journals.orgresearchgate.netnih.govillinois.edudrugbank.commedchemexpress.com. FPP, a 15-carbon isoprenoid precursor derived from the mevalonate (B85504) pathway, serves as the substrate for terpene synthases (TPSs). In the case of germacranes, enzymes such as germacrene A synthase (GAS) catalyze the initial cyclization of FPP to form germacrene A nih.govresearchgate.netresearchgate.net. Germacrene A is a key monocyclic intermediate that can undergo further transformations.
While direct enzymatic epoxidation of germacrene A to 4,5-Epoxygermacrone is not explicitly detailed in the provided literature, germacrones and germacradienes are known precursors to various oxygenated sesquiterpenes, including sesquiterpene lactones researchgate.netresearchgate.netresearchgate.net. It is proposed that germacrone (B1671451) or related germacradienes are oxidized by specific enzymes, likely cytochrome P450 monooxygenases (CYPs), to introduce the epoxide functionality. For instance, pathways leading to sesquiterpene lactones involve germacrene A being oxidized by germacrene A oxidase (GAO) and subsequently by other P450 enzymes that introduce hydroxyl groups, which can then lead to epoxides or other oxygenated derivatives researchgate.netresearchgate.net. The formation of this compound likely involves the stereoselective epoxidation of the double bond at the C4-C5 position of a germacrone or germacradiene precursor researchgate.net.
Microbial Biotransformation Studies (e.g., using Cunninghamella blakesleeana)
Microbial biotransformation offers a powerful approach to generate novel derivatives of natural products and to study enzymatic reactions. Cunninghamella blakesleeana is a well-studied fungus frequently employed for the biotransformation of various xenobiotics and natural products, including terpenoids researchgate.netmdpi.comfrontiersin.orgnih.gov.
Studies have demonstrated that Cunninghamella blakesleeana can metabolize germacrone, a related sesquiterpene. Specifically, the microbial transformation of germacrone by Cunninghamella blakesleeana has been shown to yield optically active epoxides researchgate.net. Among these products, germacrone 4,5-epoxide (which is this compound) has been identified researchgate.net. This indicates that the fungus possesses enzymes capable of stereoselectively oxidizing the germacrone skeleton at the C4-C5 position. Furthermore, Cunninghamella blakesleeana has been utilized in other biotransformation studies, highlighting its broad enzymatic repertoire for hydroxylation, cyclization, and oxidation reactions mdpi.comnih.gov.
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are indispensable for separating complex mixtures into individual components, allowing for their subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile and thermally labile compounds like many sesquiterpenes, including 4,5-Epoxygermacrone researchgate.netmdpi.comnih.govjasco-global.comtorontech.comchromatographyonline.comijmrhs.com. HPLC systems separate analytes based on their differential partitioning between a stationary phase (packed within a column) and a mobile phase (a liquid solvent). The choice of stationary and mobile phases is critical for achieving optimal separation. Detection is typically performed using UV-Vis detectors, refractive index detectors, or mass spectrometers, depending on the analyte's properties and the required sensitivity jasco-global.comtorontech.comresearchgate.net. HPLC is widely used for the quantification of sesquiterpenoids and their derivatives, often employing calibration curves generated from standard samples researchgate.netmdpi.comnih.govjasco-global.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, particularly effective for volatile and semi-volatile compounds. While this compound itself might require derivatization for optimal GC-MS analysis due to its polarity researchgate.net, GC-MS is extensively used for analyzing essential oils and complex plant extracts where germacrone (B1671451) derivatives are commonly found mdpi.comresearchgate.netdntb.gov.uanih.govphcogj.comhnpa.org.cn. In GC-MS, the sample is vaporized and separated based on volatility and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both qualitative identification (based on mass-to-charge ratio and fragmentation patterns) and quantitative data nih.govphcogj.commdpi.com.
Table 1: Presence of this compound in Curcuma Species Essential Oils This table illustrates the detection and quantification of this compound in the essential oils of various Curcuma species cultivated in North Alabama, as analyzed by GC mdpi.com.
| Species | This compound (%) |
| C. aromatica (Green) | 1.0 |
| C. aromatica (White) | 1.3 |
| C. caesia | 1.3 |
| C. longa (CL56) | 0.3 |
| C. longa (CL63) | 0.4 |
| C. zanthorrhiza | 1.1 |
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic techniques provide information about the molecular structure and electronic properties of compounds, enabling both qualitative identification and quantitative determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for elucidating the detailed structure of organic molecules, including stereochemistry. For this compound, NMR techniques such as 1D (¹H, ¹³C) and 2D NMR (COSY, NOESY) are essential for confirming its identity and structural features researchgate.netnih.govmdpi.com. NMR spectroscopy can also provide information about the purity of a sample and the relative amounts of different components in a mixture byjus.com. The characteristic chemical shifts and coupling patterns observed in NMR spectra serve as a unique fingerprint for the compound.
UV-Visible (UV-Vis) Spectrophotometry is a quantitative analytical method that relies on the absorption of ultraviolet and visible light by molecules, typically due to electronic transitions within chromophoric groups hitachi-hightech.commsu.eduupi.edulibretexts.org. The Beer-Lambert Law, which states that absorbance is directly proportional to concentration and path length, forms the basis of quantitative UV-Vis analysis upi.edulibretexts.org. By measuring the absorbance of a sample at a specific wavelength (often the wavelength of maximum absorption, λmax), and comparing it to a calibration curve prepared from known concentrations of the analyte, the concentration of this compound in a sample can be determined ijmrhs.comhitachi-hightech.commsu.eduupi.edulibretexts.org. This technique is particularly useful for compounds that possess UV-Vis absorbing properties.
Method Validation Parameters in Chemical Research
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation. Method validation ensures that the procedure consistently produces accurate, precise, and reproducible results particle.dkresearchgate.neteuropa.euglobalresearchonline.netlabmanager.com. Key validation parameters, often guided by International Council for Harmonisation (ICH) guidelines, are essential in chemical research.
Selectivity refers to the ability of an analytical method to measure the target analyte accurately in the presence of other components that may be present in the sample, such as impurities, degradants, or matrix constituents particle.dkeuropa.euglobalresearchonline.netlabmanager.com. Specificity is a more stringent aspect of selectivity, ensuring that the method can unequivocally assess the analyte. For this compound, this means the method should be able to distinguish it from structurally similar compounds or other constituents present in complex natural extracts particle.dkeuropa.euglobalresearchonline.netlabmanager.com.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range particle.dkeuropa.euglobalresearchonline.netlabmanager.com. This is typically assessed by analyzing samples at multiple concentrations (a minimum of five is often recommended) and constructing a calibration curve, plotting the analytical response against concentration libretexts.orgeuropa.eu. The analytical range is then established as the interval between the upper and lower concentrations for which the method has been demonstrated to provide acceptable linearity, accuracy, and precision europa.euglobalresearchonline.net.
Accuracy is defined as the closeness of the test results obtained by the method to the true or accepted value particle.dkeuropa.eu. It is typically evaluated by analyzing samples with known concentrations or by determining the percent recovery of a known amount of analyte added to a sample matrix particle.dkeuropa.eu. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample particle.dkeuropa.euglobalresearchonline.net. Precision is usually expressed in terms of repeatability (variability within a single laboratory, by one analyst, on one instrument) and intermediate precision (variability within the same laboratory but under different conditions, such as different days, analysts, or equipment) particle.dkeuropa.euglobalresearchonline.net.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified particle.dkeuropa.euglobalresearchonline.net. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy particle.dkeuropa.euglobalresearchonline.net. These limits are critical for methods used to detect trace amounts of this compound or to ensure that it can be reliably quantified even at low concentrations.
Computational and Theoretical Studies in 4,5 Epoxygermacrone Research
Computational Calculations Rationalizing Structural Divergence
Computational calculations have played a significant role in understanding the structural diversity observed in derivatives of germacrone (B1671451), including 4,5-Epoxygermacrone. Studies have employed computational methods to rationalize how different reaction pathways and conditions lead to a wide array of structural skeletons from germacrone and its epoxy derivatives researchgate.netresearchgate.net. These theoretical investigations help explain the formation of various compounds, often arising from transannular cyclizations and rearrangements. By modeling reaction mechanisms and intermediate structures, researchers can predict and explain the observed structural variations, providing a deeper understanding of the underlying chemical transformations researchgate.netresearchgate.net. Molecular modeling techniques have been integral in deducing the structures of these epoxy derivatives, often in conjunction with spectroscopic data and synthesis confirmation researchgate.net.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are a powerful tool for predicting the reactivity of organic molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods are routinely used to analyze reaction mechanisms, calculate transition state energies, and predict reaction pathways nih.govscienceopen.comcecam.orgrsc.orgnrel.gov. For this compound, these calculations can shed light on its susceptibility to various reagents and conditions. For instance, studies involving titanium(III) species have explored epoxide ring-opening reactions of germacrone epoxides, describing cascade cyclizations involving radical pathways ugr.es. Such mechanistic details are often elucidated and rationalized using quantum chemical calculations, which can predict the energetics and feasibility of proposed reaction steps, including radical intermediates and cyclization events nih.govnrel.govugr.es. These theoretical predictions are vital for developing new synthetic methodologies and understanding the behavior of sesquiterpenes under different catalytic conditions rsc.orgugr.esacs.org.
Molecular Dynamics Simulations for Conformational Analysis
Understanding the three-dimensional structure and flexibility of molecules is crucial for predicting their behavior. Molecular dynamics (MD) simulations are computational techniques used to study the dynamic properties of molecules, providing insights into their conformational landscape nih.govresearchgate.net. While specific extensive MD studies on this compound were not detailed in the provided snippets, the general application of computational methods for conformational analysis is well-established. Theoretical studies have been used to rationalize stereochemical outcomes by considering the most stable conformations of related epoxygermacrone derivatives ugr.es. Such analyses, which can be performed using MD simulations, help in understanding how different spatial arrangements of the molecule might influence its reactivity, stability, and interactions. By simulating the atomic movements over time, researchers can identify preferred conformations and understand the energy barriers associated with conformational changes, which is fundamental to predicting molecular behavior nih.govresearchgate.netmdpi.comparssilico.com.
Table 1: Computational Study Methodologies Applied in this compound Research Context
| Computational Study Type | Methods Mentioned | Focus Area | Supporting Snippet(s) |
| Structural Analysis | Molecular Modeling, Computational Calculations | Rationalizing structural divergence and formation of diverse skeletons | researchgate.netresearchgate.net |
| Reactivity Prediction & Mechanistic Studies | Quantum Chemical Calculations, DFT, Radical Pathway Analysis | Predicting reaction pathways, transition states, and chemical behavior | nih.govscienceopen.comcecam.orgrsc.orgnrel.govugr.esacs.org |
| Conformational Analysis | Molecular Modeling, Conformational Analysis | Understanding spatial arrangements and their influence on molecular behavior | researchgate.netugr.es |
Future Research Directions and Open Questions in 4,5 Epoxygermacrone Studies
Elucidation of Undiscovered Biotransformation Pathways
Current knowledge regarding the biotransformation pathways of 4,5-Epoxygermacrone is limited. While some studies have identified metabolic modifications such as hydroxylation at specific positions (e.g., C-1 and C-11) and potential conjugation reactions, a comprehensive understanding of its metabolic fate across different biological systems remains elusive ugr.esresearchgate.netnih.gov. The identification of novel metabolites and the enzymes responsible for these transformations are critical for understanding its pharmacokinetics, pharmacodynamics, and potential bioactivation or detoxification processes.
Future Directions:
Comprehensive Metabolite Profiling: Employ advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), to systematically identify and characterize a broader spectrum of this compound metabolites in various biological matrices (e.g., plant extracts, microbial cultures, mammalian systems).
Enzymatic Characterization: Investigate the specific enzymes, particularly cytochrome P450s and other oxidoreductases, involved in the biotransformation of this compound. This could involve in vitro assays using isolated enzymes or heterologous expression systems to pinpoint catalytic activities and reaction mechanisms.
Microbial Biotransformation Exploration: Screen diverse microbial consortia and isolated strains for their ability to biotransform this compound, potentially leading to the discovery of novel derivatives with altered or enhanced bioactivities.
In Vivo ADME Studies: Conduct detailed absorption, distribution, metabolism, and excretion (ADME) studies in relevant animal models to provide a holistic view of the compound's metabolic journey and identify key pathways influencing its efficacy and safety profile.
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of complex natural products like this compound presents significant challenges, often requiring multi-step procedures with potential limitations in yield, stereoselectivity, and environmental impact ugr.esresearchgate.netrsc.org. Developing efficient, scalable, and sustainable synthetic routes is crucial for ensuring a reliable supply for further research and potential therapeutic applications.
Future Directions:
Stereoselective Synthesis Development: Focus on developing highly stereoselective synthetic strategies to precisely control the configuration of chiral centers and the epoxide moiety, minimizing the formation of unwanted isomers.
Catalytic and Green Chemistry Approaches: Investigate the application of novel catalytic systems, including organocatalysis, transition metal catalysis, and photoredox catalysis, to streamline synthetic steps, improve atom economy, and reduce the use of hazardous reagents or solvents, aligning with green chemistry principles beilstein-journals.orgresearchgate.net.
Biocatalysis and Chemoenzymatic Strategies: Explore the use of enzymes or engineered microbial systems for regioselective and stereoselective transformations, such as epoxidation or hydroxylation, which can offer milder reaction conditions and higher selectivity compared to traditional chemical methods preprints.org.
Flow Chemistry Implementation: Adapt synthetic routes to continuous flow chemistry platforms to enhance reaction control, safety, scalability, and efficiency, potentially leading to more sustainable and cost-effective production.
Optimized Semi-synthesis and Extraction: Refine extraction protocols from natural sources and explore semi-synthetic modifications of more abundant germacrone (B1671451) precursors to improve accessibility.
Deepening Mechanistic Understanding of Biological Interactions and SAR Expansion
While this compound has demonstrated a range of promising biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects researchgate.netebi.ac.ukresearchgate.netpharm.or.jp, the precise molecular mechanisms underlying these actions are not fully elucidated. A deeper understanding of its interactions with cellular targets and signaling pathways, coupled with comprehensive structure-activity relationship (SAR) studies, is essential for optimizing its therapeutic potential and guiding the design of novel analogs.
Future Directions:
Molecular Target Identification: Employ chemoproteomic techniques, affinity-based pull-downs, or genetic screening approaches to identify the specific protein targets or cellular pathways with which this compound interacts.
Mechanistic Pathway Elucidation: Conduct detailed investigations into how this compound modulates key cellular processes, such as inflammation, apoptosis, cell cycle regulation, or signal transduction pathways, at a molecular and cellular level.
Structure-Activity Relationship (SAR) Studies: Synthesize a diverse library of this compound analogs by systematically modifying different parts of the molecule (e.g., the epoxide ring, the sesquiterpene backbone, functional groups). Evaluate these analogs for their biological activities to establish robust SAR, identifying critical structural features for potency and selectivity. For instance, studies on germacrone derivatives have shown varying insecticidal and acaricidal activities based on structural modifications mdpi.comugr.esnih.gov.
Computational Modeling: Utilize molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict binding affinities, elucidate ligand-receptor interactions, and rationally design more potent and selective derivatives.
Exploration of Synergistic Effects: Investigate the potential synergistic interactions of this compound with existing therapeutic agents, which could lead to enhanced efficacy and overcome drug resistance mechanisms.
Development of Advanced and High-Throughput Analytical Protocols
Efficient and accurate analytical methods are fundamental for the isolation, purification, quality control, and pharmacokinetic profiling of this compound. While techniques like HPLC and GC-MS are established for its analysis asianpubs.orgoup.comgsa.ac.ukcapes.gov.br, there is a need for more advanced, sensitive, and high-throughput protocols to meet the demands of modern drug discovery and natural product research.
Future Directions:
Enhanced Sensitivity and Specificity: Develop and optimize ultra-high-performance liquid chromatography (UHPLC) coupled with advanced mass spectrometry detectors (e.g., Orbitrap, TOF-MS) for highly sensitive and selective quantification of this compound in complex biological and environmental matrices.
High-Throughput Screening (HTS) Assay Development: Design and validate robust HTS assays for the rapid screening of large compound libraries of this compound analogs, enabling accelerated discovery of lead compounds with desired biological activities.
On-line and In-situ Analytical Techniques: Explore the implementation of on-line analytical methods, such as on-line solid-phase extraction coupled with LC-MS (SPE-LC-MS), or in-situ spectroscopic techniques for real-time monitoring of synthetic reactions or biotransformation processes.
Standardization and Validation: Establish standardized analytical protocols and reference standards for this compound to ensure reproducibility, accuracy, and comparability of results across different research settings.
Development of Novel Detection Methods: Investigate emerging analytical technologies, such as ion mobility spectrometry-mass spectrometry (IMS-MS) or advanced NMR techniques, for improved separation and characterization of this compound and its metabolites.
Compound Name List:
this compound
Q & A
Q. How can researchers address non-reproducible results in this compound synthesis?
- Methodological Answer : Publish detailed supplemental materials, including exact reagent grades (e.g., anhydrous solvents), step-by-step protocols, and troubleshooting notes. Collaborate with independent labs for third-party validation. In cases of irreproducible microbial transformations, verify strain viability (e.g., via ITS sequencing) and culture conditions (pH, agitation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
